molecular formula C14H22N4 B15277621 3-((4-Ethylpiperazin-1-yl)methyl)benzimidamide

3-((4-Ethylpiperazin-1-yl)methyl)benzimidamide

Cat. No.: B15277621
M. Wt: 246.35 g/mol
InChI Key: PTRLAMANIUYXBD-UHFFFAOYSA-N
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Description

3-((4-Ethylpiperazin-1-yl)methyl)benzimidamide is a chemical compound with the molecular formula C14H22N4. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Ethylpiperazin-1-yl)methyl)benzimidamide typically involves the reaction of benzimidazole with 4-ethylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-Ethylpiperazin-1-yl)methyl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with different functional groups.

Scientific Research Applications

3-((4-Ethylpiperazin-1-yl)methyl)benzimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Ethylpiperazin-1-yl)methyl)benzimidamide involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethylpiperazin-1-ium 3,5-dinitrobenzoate
  • 4-Methylpiperazin-1-ium 3,5-dinitrobenzoate
  • 4-Methylpiperazin-1-ium 4-iodobenzoate

Uniqueness

3-((4-Ethylpiperazin-1-yl)methyl)benzimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

3-[(4-ethylpiperazin-1-yl)methyl]benzenecarboximidamide

InChI

InChI=1S/C14H22N4/c1-2-17-6-8-18(9-7-17)11-12-4-3-5-13(10-12)14(15)16/h3-5,10H,2,6-9,11H2,1H3,(H3,15,16)

InChI Key

PTRLAMANIUYXBD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CC=C2)C(=N)N

Origin of Product

United States

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